(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide is an organic compound characterized by its unique structural features, including a cyano group, a dimethylphenyl group, and a methoxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide typically involves a multi-step process:
Formation of the Enamide Backbone: The initial step often involves the reaction of 2,3-dimethylbenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-cyano-3-(2,3-dimethylphenyl)acrylonitrile.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 1-methoxypropan-2-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the cyano group converted to an amine.
Substitution: Substituted derivatives with new functional groups replacing the cyano group.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of specific enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the dimethylphenyl and methoxypropan-2-yl groups provide steric and electronic effects that influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-3-phenyl-N-(1-methoxypropan-2-yl)prop-2-enamide: Lacks the dimethyl substitution on the phenyl ring.
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-ethoxypropan-2-yl)prop-2-enamide: Has an ethoxy group instead of a methoxy group.
Uniqueness
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide is unique due to the specific combination of its functional groups, which confer distinct reactivity and biological activity. The presence of the dimethylphenyl group enhances its hydrophobic interactions, while the methoxypropan-2-yl group influences its solubility and metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-5-7-14(13(11)3)8-15(9-17)16(19)18-12(2)10-20-4/h5-8,12H,10H2,1-4H3,(H,18,19)/b15-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMFXOGNPKARRH-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C(C#N)C(=O)NC(C)COC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=C(/C#N)\C(=O)NC(C)COC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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